N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Description
This compound is a complex benzamide derivative featuring a quinazolinone core fused with a [1,3]dioxolo ring system. Key structural elements include:
- Benzamide backbone: Linked to a 3,4-dimethoxyphenylethyl group, which may enhance lipophilicity and membrane permeability.
- Sulfanyl-linked nitro group: The 6-{[(4-nitrophenyl)methyl]sulfanyl} substituent likely contributes to redox activity or electrophilic interactions.
The compound’s synthesis likely involves multi-step coupling reactions, as inferred from analogous quinazolinone derivatives (e.g., ).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O8S/c1-43-28-12-7-21(15-29(28)44-2)13-14-35-32(39)24-8-3-22(4-9-24)18-37-33(40)26-16-30-31(46-20-45-30)17-27(26)36-34(37)47-19-23-5-10-25(11-6-23)38(41)42/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXXYTYAAZZRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=C(C=C6)[N+](=O)[O-])OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound that exhibits potential biological activity. Its structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for medicinal chemistry research.
Chemical Structure and Properties
The compound features:
- A dimethoxyphenyl group which may enhance lipophilicity and cellular uptake.
- A nitrophenylmethylsulfanyl moiety that could contribute to its reactivity and interaction with biological molecules.
- A quinazoline core known for its pharmacological properties.
The exact mechanism of action for this compound is not fully elucidated. However, based on its structural components, it is hypothesized to interact with biological targets through:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking interactions
These interactions suggest potential activity against enzymes or receptors involved in various biochemical pathways.
Antimicrobial Activity
Studies have indicated that similar compounds within the quinazoline class exhibit antimicrobial properties. For instance, related compounds demonstrated varying degrees of activity against bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were compared to standard antibiotics like ciprofloxacin and ketoconazole, showing promising results in inhibiting microbial growth .
Cytotoxicity and Apoptosis Induction
In cellular studies, compounds with similar structures have been shown to induce apoptosis in cancer cell lines. For example, certain derivatives enhanced caspase activity significantly at micromolar concentrations, indicating their potential as anticancer agents .
Study 1: Anticancer Activity
A study focusing on quinazoline derivatives reported that specific structural modifications led to enhanced cytotoxicity in breast cancer cell lines (MDA-MB-231). The compounds induced morphological changes consistent with apoptosis and showed increased caspase-3 activation at concentrations as low as 1 μM .
Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of a series of nitrophenyl-substituted compounds against various pathogens. The results highlighted that certain derivatives exhibited significant antimicrobial activity comparable to established treatments .
Data Summary
| Activity Type | Compound | MIC (µg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | N-[2-(3,4-dimethoxyphenyl)ethyl]-... | Varies | Inhibits bacterial growth |
| Cytotoxicity | Similar quinazoline derivatives | 1.0 - 10.0 | Induces apoptosis |
| Enzyme Interaction | Compounds with quinazoline core | N/A | Potential enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules:
Structural Similarity Metrics :
- Tanimoto Coefficient: Using Morgan fingerprints (), the compound likely shares ~60–70% similarity with the hexanamide derivative () due to overlapping quinazolinone and sulfanyl-nitro motifs.
- Murcko Scaffold Analysis (): The quinazolinone-dioxolo core represents a unique chemotype distinct from triazoles () or simpler benzamides ().
Physicochemical Properties
Calculated properties compared to analogues:
Its rotatable bond count aligns with hexanamide derivatives, indicating moderate flexibility.
Bioactivity and Functional Comparisons
Antioxidant Activity
While the target compound’s activity is unreported, structurally related benzamides like THHEB demonstrate potent antioxidant effects, including DPPH radical scavenging (IC50 = 22.8 μM) and DNA protection (IC50 = 4 μM) . The nitro group in the target compound may introduce redox activity, though excessive lipophilicity could limit solubility in aqueous assays.
Antimicrobial Potential
Quinazolinone derivatives with sulfanyl groups (e.g., ) often show antimicrobial activity. For example, triazole-thiadiazole hybrids () exhibit MIC values of 8–32 μg/mL against S. aureus. The target compound’s nitro group may enhance electrophilic interactions with microbial enzymes.
Computational Binding Affinity
- Docking Studies (): The sulfanyl-nitro group may anchor the compound to hydrophobic enzyme pockets, similar to verongiida alkaloids .
- Chemical Space Networking (): A Tanimoto coefficient ≥0.5 with hexanamide derivatives () would classify them in the same chemotype cluster, enabling affinity comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
